molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6

5-Oxaspiro[2.4]heptan-6-one

Cat. No.: B2813146
CAS No.: 33867-36-6
M. Wt: 112.128
InChI Key: VDDTXNQOEDQFSZ-UHFFFAOYSA-N
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Description

Structural Significance of Spirocyclic Lactones

Spirocyclic lactones, a subclass to which 5-Oxaspiro[2.4]heptan-6-one belongs, are prevalent structural motifs in a variety of natural products and pharmacologically active compounds. nih.gov The lactone ring, a cyclic ester, combined with the spirocyclic framework, creates a conformationally restricted system. This rigidity can be advantageous for molecular recognition by biological targets, as it reduces the entropic penalty upon binding. nih.gov The spirocyclic structure provides a good balance between conformational rigidity and flexibility, which can lead to improved absorption and permeability profiles compared to more flexible, linear molecules. nih.govencyclopedia.pub

The [2.4] spirocyclic system, consisting of a cyclopropane (B1198618) ring fused to a five-membered lactone ring, is a relatively rare motif among natural products. nih.gov This combination introduces significant ring strain, which influences the compound's reactivity and potential for further chemical transformations. Many natural spirocyclic lactones exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. nih.govencyclopedia.pub For instance, spirocyclic lactones are key components in compounds like the anti-fungal drug griseofulvin (B1672149) and the diuretic spironolactone (B1682167). rsc.org

Historical Context of Oxa-Spirocycle Research

The study of spirocyclic compounds dates back to the early 20th century, with one of the earliest identified natural products being β-vetivone, isolated in 1939. rsc.org However, the systematic exploration of oxa-spirocycles, which incorporate an oxygen atom into one of the rings, is a more recent development. The introduction of a heteroatom like oxygen into the spirocyclic framework can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity. rsc.orgresearchgate.net

Early research in spirocycle synthesis faced challenges, particularly in controlling stereochemistry at the spirocenter. researchgate.net Over the decades, numerous synthetic strategies have been developed to construct these complex architectures. A key advancement in the synthesis of oxa-spirocycles has been the use of iodocyclization reactions of alkenyl alcohols. researchgate.net This method has enabled the preparation of a wide array of oxa-spirocyclic compounds. rsc.orgresearchgate.net The development of synthetic routes to approved drugs containing a spirocycle, such as spironolactone through lactonization and fluspirilene (B1673487) via cyclocondensation, highlights the long-standing interest in these structures. nih.gov

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its application as a key intermediate in the production of leukotriene antagonists. smolecule.comgoogle.com Leukotrienes are inflammatory mediators, and their antagonists are used in the treatment of asthma and allergic rhinitis. smolecule.com The compound serves as a crucial building block for synthesizing more complex molecules like Montelukast. google.com

Several synthetic pathways for this compound have been reported. One common route starts from itaconic acid ester, proceeding through the formation and subsequent reduction of the cyclic anhydride (B1165640), 5-oxaspiro[2.4]heptane-4,6-dione. google.com However, this method often results in a mixture with the isomeric 5-oxaspiro[2.4]heptan-4-one, posing a significant challenge for purification and impacting the economic feasibility of large-scale production. google.com

To address this, alternative synthetic strategies have been developed. One patented process involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to form 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized using zinc in an intramolecular Wurtz-type reaction to yield this compound. google.com Another approach starts with dibromoneopentyl glycol, which undergoes cyclization to cyclopropyldimethanol, followed by several steps including ring-opening and subsequent hydrolysis and ring-closure to afford the final product. google.com These improved methods aim to increase yield, use more accessible starting materials, and simplify the process for industrial application. google.com

Below is a table summarizing key properties of this compound and related compounds.

PropertyThis compound5-Oxaspiro[2.4]heptane-4,6-dione
Molecular Formula C₆H₈O₂ nih.govC₆H₆O₃ biosynth.com
Molecular Weight 112.13 g/mol nih.gov126.11 g/mol biosynth.com
IUPAC Name This compound nih.gov5-oxaspiro[2.4]heptane-4,6-dione smolecule.com
CAS Number 33867-36-6 nih.gov34299-44-0 biosynth.com

The following table outlines some of the synthetic routes to this compound.

Starting MaterialKey IntermediatesReagents/ConditionsOutcomeReference
Itaconic acid ester5-Oxaspiro[2.4]heptane-4,6-dioneReductionMixture of isomers google.com
[3-(hydroxymethyl)oxetan-3-yl]acetonitrile4,4-bis(bromomethyl)dihydro-2-furanoneHBr, then ZnYields title compound google.com
Dibromoneopentyl glycolCyclopropyldimethanol, 1-hydroxymethylcyclopropyl acetonitrileZn, thionyl chloride, cyanide, hydrolysis, acidHigh yield, suitable for industrial production google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDTXNQOEDQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-Oxaspiro[2.4]heptan-6-one. Both ¹H and ¹³C NMR spectra would provide definitive evidence for the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) ring and the lactone ring. The four protons of the cyclopropane ring would likely appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm, due to their unique chemical environment and geminal and vicinal coupling. The protons on the carbon adjacent to the ether oxygen (C7) would be shifted downfield, likely appearing in the range of 4.0-4.5 ppm. The protons on the carbon adjacent to the carbonyl group (C4) would be expected in the 2.0-2.5 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. A signal for the carbonyl carbon (C6) of the lactone would be observed significantly downfield, typically in the range of 170-180 ppm. The spiro carbon (C3), being a quaternary carbon, would exhibit a unique chemical shift. The carbons of the cyclopropane ring (C1 and C2) would appear at high field strengths. The carbon atom bonded to the ether oxygen (C7) would be found in the 60-80 ppm range.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C2 (CH₂)~0.5 - 1.5 (m)~10 - 25
C3 (Spiro-C)-~30 - 45
C4 (CH₂)~2.0 - 2.5 (t)~30 - 40
C6 (C=O)-~170 - 180
C7 (CH₂)~4.0 - 4.5 (t)~60 - 80

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the primary functional groups within this compound. The most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This peak is typically observed at a relatively high wavenumber, around 1770-1790 cm⁻¹, due to the ring strain.

Another key absorption would be the C-O-C stretching vibration of the ester group, which would likely appear as a strong band in the region of 1150-1250 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the cyclopropane and lactone rings, typically found just below 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
C-H (sp³ CH₂)Stretch2850 - 3000Medium-Strong
C=O (γ-Lactone)Stretch1770 - 1790Strong
C-O-C (Ester)Stretch1150 - 1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₆H₈O₂, giving it a molecular weight of approximately 112.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 112. The fragmentation pattern would likely involve the characteristic cleavage of the lactone ring. Common fragmentation pathways could include the loss of CO₂ (m/z 44) or CO (m/z 28), leading to significant fragment ions. The cleavage of the cyclopropane ring could also contribute to the observed fragmentation pattern, providing further structural confirmation.

m/z ValueProposed FragmentSignificance
112[C₆H₈O₂]⁺˙Molecular Ion (M⁺)
84[M - CO]⁺˙Loss of carbon monoxide
68[M - CO₂]⁺˙Loss of carbon dioxide

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the intricacies of molecules like 5-Oxaspiro[2.4]heptan-6-one. By approximating the electron density of a system, DFT allows for the accurate calculation of various molecular properties.

Energetics and Transition States of Reaction Pathways

A key application of DFT is the mapping of reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction thermodynamics. For the synthesis of related spirocycles like 6-methylene-5-oxaspiro[2.4]heptanones, DFT has been used to assess the thermodynamic and kinetic characteristics of possible reaction mechanisms. researchgate.net By identifying the lowest energy pathways, computational chemists can predict the feasibility of a reaction and the conditions required to favor the formation of the desired product. The study of transition states provides a deeper understanding of the reaction mechanism at a molecular level. researchgate.net

Prediction of Regio- and Stereoselectivity in Complex Reactions

DFT calculations are particularly valuable for predicting the outcomes of reactions where multiple products can be formed. By comparing the activation energies of different reaction pathways, the regio- and stereoselectivity can be determined. In the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones, DFT has been employed to understand the origin of the observed selectivity. researchgate.net This predictive capability is crucial for designing synthetic routes that yield the desired isomer of this compound with high purity, which is often a significant challenge in the synthesis of complex molecules. rsc.org

Molecular Modeling of Ring Strain and Conformational Preferences

The spirocyclic structure of this compound, which combines a three-membered cyclopropane (B1198618) ring with a five-membered lactone ring, inherently possesses significant ring strain. Molecular modeling techniques, including molecular mechanics and ab initio methods, are employed to quantify this strain and to explore the molecule's conformational landscape.

The ring strain in small spiroalkanes, such as the parent spiro[2.4]heptane, has been a subject of computational studies. researchgate.netumich.edu These studies provide a basis for understanding the energetic penalties associated with the rigid, fused-ring system in this compound. This strain energy is a critical factor in the molecule's reactivity, as its release can be a driving force for certain chemical transformations.

Furthermore, the γ-lactone ring is not planar and can adopt various conformations. rsc.org Computational studies on related lactones, such as γ-valerolactone, have shown that the ring interconverts between different envelope and twisted conformations, with the energy differences between them being relatively small. rsc.org For γ-valerolactone, it has been shown to interconvert between two envelope conformations, with one conformer being more prevalent. rsc.org In the case of this compound, the fusion to the cyclopropane ring will restrict the conformational flexibility of the lactone ring, and molecular modeling can predict the most stable conformations and the energy barriers for interconversion.

LactoneConformation 1Conformation 2ΔG (kcal/mol)Reference
γ-ValerolactoneEnvelope (pseudo-equatorial methyl)Envelope (pseudo-axial methyl)0.6 rsc.org
δ-ValerolactoneHalf-chairBoat0.9 rsc.org
ε-CaprolactoneChairBoat> 3.5 rsc.org

Quantitative Structure-Activity Relationship (QSAR) for Related Spirocyclic Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound may be limited, the methodology has been successfully applied to other spirocyclic systems, demonstrating its potential for this class of molecules. rsc.orgnih.gov

In a typical QSAR study, a set of spirocyclic compounds with known biological activities is used to build a predictive model. rsc.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to correlate these descriptors with the observed biological activity. rsc.org

For example, QSAR studies on anti-neoplastic spiro-alkaloids have been conducted using various molecular descriptors to understand their anti-tumor properties. rsc.orgnih.gov The resulting models can then be used to predict the activity of new, untested spirocyclic compounds and to guide the design of more potent analogues. rsc.org Given that many natural and synthetic spirocyclic compounds exhibit significant biological activity, QSAR represents a valuable tool for the future development of derivatives of this compound in medicinal chemistry. mdpi.com

Compound ClassBiological ActivityQSAR SoftwareKey FindingsReference
Spiro-alkaloidsAnti-neoplasticCODESSA IIIIdentification of key molecular descriptors correlated with anti-tumor properties. rsc.orgnih.gov
SpirooxindolesAntimalarial, AnticancerNot specifiedElucidation of structural features important for biological activity. mdpi.com

Synthesized Derivatives and Analogs of 5 Oxaspiro 2.4 Heptan 6 One

Isomeric Forms: 5-Oxaspiro[2.4]heptan-4-one

5-Oxaspiro[2.4]heptan-4-one is a structural isomer of 5-Oxaspiro[2.4]heptan-6-one, differing in the position of the carbonyl group within the five-membered ring. While less extensively studied than its 6-one counterpart, its synthesis and properties are of interest to chemists exploring the structure-activity relationships of spirocyclic lactones.

The synthesis of 5-Oxaspiro[2.4]heptan-4-one can be achieved through various synthetic routes, often involving the manipulation of cyclopropane-containing precursors. One notable approach involves a palladium-catalyzed cycloaddition of (E)-β-trifluoromethylated enones, which can lead to the formation of 5-oxaspiro[2.4]heptanes alongside other heterocyclic products. acs.org The chemoselectivity of this reaction, favoring either the spiroheptane or a tetrahydropyran, can be controlled by the choice of ligand. acs.org

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
CAS Number 65652-14-4

Methylene (B1212753) Derivatives: 6-Methylene-5-oxaspiro[2.4]heptanones

The introduction of an exocyclic methylene group at the 6-position of the this compound core gives rise to 6-methylene-5-oxaspiro[2.4]heptanones. These derivatives have been synthesized through a regio- and stereoselective base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones. This reaction is effectively promoted by a catalytic system of t-BuOK/t-BuOH/THF at room temperature, yielding the desired spirocycles in a controlled manner. This synthetic strategy highlights the utility of alkynyl cyclopropyl ketones as valuable building blocks for the construction of diverse spirocyclopropanes.

Carboxylic Acid and Amino Acid Derivatives (e.g., 5-Oxaspiro[2.4]heptane-6-carboxylic acid)

5-Oxaspiro[2.4]heptane-6-carboxylic acid

This carboxylic acid derivative is a key intermediate for further functionalization. Its synthesis has been reported, providing a handle for the introduction of other chemical moieties. semanticscholar.org

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
CAS Number 2090950-18-6

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

A significant amino acid analog is (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a crucial building block in the synthesis of Ledipasvir, a potent antiviral medication for the treatment of Hepatitis C. smolecule.comacs.org Its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group are invaluable for complex pharmaceutical synthesis, ensuring the stability and efficacy of the final drug product. acs.org

PropertyValue
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 1129634-44-1
Application Key intermediate for Ledipasvir synthesis acs.org
Purity ≥99.0% for pharmaceutical applications acs.org

Spiroketal Oxime Analogs: N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide (FS-7 or SPIRO)

N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide, also known as FS-7 or SPIRO, is a synthetic spiroketal oxime that has garnered significant scientific interest. First synthesized in the early 2000s, this compound has been investigated for its diverse biological activities. nih.gov

FS-7 is a white crystalline solid, soluble in organic solvents like methanol (B129727), ethanol, and chloroform. nih.gov Its synthesis can be achieved through multiple routes. A common method involves the reaction of 2,3-epoxy-2-methylbutane with hydroxylamine hydrochloride to form a spirocyclic intermediate. This intermediate is then reacted with 4-isobutyrylaminobenzoyl chloride to yield FS-7. nih.gov The compound can be characterized using various spectroscopic techniques, including NMR, IR, and MS. nih.gov

PropertyValue
Molecular Formula C₁₄H₂₅NO₃
Molecular Weight 255.35 g/mol nih.gov
Melting Point 139-140°C
Boiling Point 420°C
Appearance White crystalline solid nih.gov

Amine Derivatives: {5-Oxaspiro[2.4]heptan-6-yl}methanamine

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is an amine derivative where the carbonyl group of the parent lactone is replaced by a methyleneamine group. While specific synthesis details for this particular compound are not extensively documented in readily available literature, general synthetic strategies for the conversion of lactones to amines can be considered. These methods often involve the reduction of a corresponding amide or nitrile, which could be derived from the carboxylic acid derivative (5-Oxaspiro[2.4]heptane-6-carboxylic acid).

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
InChIKey KUHIIBZROYQZJN-UHFFFAOYSA-N acs.org

Sulfonyl Chloride Derivatives: 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride

Detailed research findings and specific synthesis methods for 5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride are not widely available in the current scientific literature. The synthesis of sulfonyl chlorides from spirocyclic compounds is a specialized area of organic chemistry. rsc.org General methods for the preparation of sulfonyl chlorides often involve the oxidation of corresponding thiols or the reaction of sulfonic acids with chlorinating agents. However, the application of these methods to the 5-oxaspiro[2.4]heptane scaffold would require a suitable precursor containing a sulfur moiety at the desired position.

Alcohol Derivatives: 4-Oxaspiro[2.4]Heptan-6-ol

4-Oxaspiro[2.4]Heptan-6-ol is an alcohol derivative of the parent spirocyclic framework. Information regarding the specific synthesis and detailed research findings for this compound is limited. Generally, spirocyclic alcohols can be prepared through the reduction of corresponding ketones or by other stereoselective synthetic methods. researchgate.net

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
InChIKey GEAKSOHRNZXSDG-UHFFFAOYSA-N rsc.org

Applications in Organic Synthesis and Advanced Materials Research

Intermediate in the Synthesis of Complex Organic Compounds and Heterocycles

5-Oxaspiro[2.4]heptan-6-one serves as a key intermediate in the synthesis of more complex organic compounds and various heterocyclic systems. smolecule.com Its strained spirocyclic framework is a source of chemical potential, allowing chemists to perform ring-opening reactions to introduce functionality and build molecular complexity. The lactone and cyclopropane (B1198618) moieties can be selectively targeted to create diverse molecular architectures, making it a foundational building block for a range of chemical entities. smolecule.com

Precursor for Pharmacologically Relevant Intermediates

The significance of this compound is particularly pronounced in pharmaceutical chemistry, where it functions as a critical precursor for intermediates used in the synthesis of active pharmaceutical ingredients (APIs).

This compound is a recognized intermediate in the production of leukotriene antagonists. smolecule.com Leukotrienes are inflammatory mediators involved in allergic reactions and asthma. By serving as a starting material for molecules that block the action of these mediators, this compound plays a fundamental role in the development of drugs for inflammatory and respiratory conditions. smolecule.com

A notable application of this compound is its conversion into 1-(Mercaptomethyl)cyclopropylacetic acid. google.com This conversion is a crucial step in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the maintenance treatment of asthma and the relief of seasonal allergy symptoms. The spirocyclic lactone can be reacted with a sulfur nucleophile to generate a thiolactone, which is then hydrolyzed to yield the target 1-(mercaptomethyl)cyclopropylacetic acid, highlighting a direct and efficient synthetic pathway. google.com

Table 1: Key Pharmacological Applications

Application Target Intermediate/Drug Class Therapeutic Area
Intermediate Leukotriene Antagonists smolecule.com Inflammation, Allergic Reactions smolecule.com

Building Blocks for Novel Spirocyclopropane Structures

The inherent spirocyclopropane motif of this compound makes it an ideal starting point for the synthesis of other novel spirocyclopropane-containing molecules. smolecule.com Spirocyclopropanes are significant structural units found in many natural products and are known to exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties. smolecule.com The ability to use this compound as a scaffold allows for the exploration of new chemical space and the development of compounds with potentially valuable biological functions. smolecule.com

Contribution to Specialty Chemicals and Materials Science

Beyond pharmaceuticals, the unique structural properties of this compound lend themselves to applications in materials science. It is utilized in the creation of specialty chemicals where its compact and rigid three-dimensional structure can impart specific properties to polymers or other materials. smolecule.com

Role of Oxa-Spirocyclic Moieties in Modulating Physicochemical Properties

The "oxa-spiro" core of this compound is representative of a class of structures that offer significant advantages in medicinal chemistry, particularly in modulating the physicochemical properties of molecules. The introduction of spirocyclic systems, especially those containing a heteroatom like oxygen, is a modern strategy to "escape from flatland"—the tendency for drug molecules to be overly planar and lipophilic. nih.gov

Research has shown that incorporating an oxygen atom into a spirocyclic unit can dramatically improve key drug-like properties. nih.govnih.govrsc.org Specifically, oxa-spirocycles have been demonstrated to significantly increase aqueous solubility (by as much as 40-fold in some cases) and lower lipophilicity (logP or logD). nih.govresearchgate.net This is a highly desirable outcome in drug design, as high lipophilicity can lead to poor absorption, rapid metabolism, and off-target toxicity. By replacing more common cyclic systems with oxa-spirocyclic moieties, chemists can enhance the pharmacokinetic profile of a drug candidate. bldpharm.com

Table 2: Physicochemical Impact of Oxa-Spirocyclic Moieties

Property Effect of Oxa-Spiro Moiety Rationale/Advantage in Drug Design
Water Solubility Significantly Increased nih.govnih.govrsc.org Improves bioavailability and formulation options.
Lipophilicity (logP/logD) Decreased nih.govresearchgate.net Reduces metabolic liability and potential toxicity. bldpharm.com

Future Research Directions and Perspectives

Development of Asymmetric and Catalytic Syntheses

A primary frontier in the synthesis of 5-oxaspiro[2.4]heptan-6-one derivatives is the development of asymmetric and catalytic methods. While base-catalyzed syntheses have been shown to be effective for producing derivatives like 6-methylene-5-oxaspiro[2.4]heptanones in a regio- and stereoselective manner, the broader application of enantioselective strategies remains a key goal. rsc.org Future efforts will likely focus on the design and implementation of chiral catalysts to control the stereochemistry of the spirocyclic core.

The development of enantioselective methods for reactions involving cyclopropanes is a mature field, and these strategies could be adapted for the synthesis of chiral this compound scaffolds. researchgate.net For instance, the use of chiral auxiliaries or phase-transfer catalysts, which have been successful in preparing enantiopure proline analogues with a spiro[2.4]heptane core, could be explored. mdpi.com The goal is to develop catalytic and enantioselective preparations that provide access to specific stereoisomers, which is often critical for biological activity in medicinal chemistry. mdpi.com

Synthesis StrategyKey FeaturesPotential Catalyst Type
Base-Catalyzed Dimerization Regio- and stereoselective assembly of methylene (B1212753) derivatives. rsc.orgAchiral base (e.g., t-BuOK). rsc.org
Asymmetric Cyclopropanation Enantioselective formation of the cyclopropane (B1198618) ring. acs.orgChiral sulfonium (B1226848) ylides. acs.org
Phase-Transfer Catalysis Enantioselective alkylation for related azaspirocycles. mdpi.comChinchonidine-derived catalysts. mdpi.com

Exploration of Novel Cascade Reactions and Multi-Component Strategies

Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, represent a powerful strategy for the efficient construction of complex molecules. The synthesis of indole-tethered 5-oxaspiro[2.4]hept-6-ene derivatives through a cascade reaction of enyne-amides with sulfur-ylides highlights the potential of this approach. researchgate.net Similarly, the dimerization of alkynyl cyclopropyl (B3062369) ketones to form 6-methylene-5-oxaspiro[2.4]heptanones proceeds via a cascade assembly. researchgate.net

Future research will likely aim to discover and optimize new cascade sequences that lead to diverse and functionalized this compound scaffolds. Furthermore, the application of multi-component reactions (MCRs) is a promising, yet underexplored, avenue. MCRs, particularly those based on isonitriles, offer a high degree of molecular diversity and are widely used in the synthesis of active pharmaceutical ingredients. mdpi.com Designing novel MCRs that incorporate the this compound motif could rapidly generate libraries of compounds for biological screening.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound derivatives is essential for rationalizing their reactivity and biological activity. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used, future research will benefit from the application of more advanced methods. mdpi.com

For unambiguous stereochemical assignment, X-ray crystallography is the definitive technique. The structural resolution of related spirooxiranes has been successfully achieved using this method, providing precise information on bond lengths, angles, and conformation. umich.edu Advanced NMR techniques, including two-dimensional methods (COSY, HMQC, HMBC), will be crucial for elucidating the constitution and relative stereochemistry of new, complex derivatives in solution. researchgate.net High-resolution mass spectrometry (HRMS) will continue to be indispensable for confirming elemental compositions. mdpi.com

TechniqueInformation GainedExample Application
X-ray Crystallography Unambiguous 3D molecular structure and stereochemistry. umich.eduDetermination of the crystal structure of related spirocycles. umich.edu
Advanced NMR (2D) Connectivity and spatial relationships between atoms. researchgate.netStructure confirmation of complex synthetic products. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Precise molecular formula. mdpi.comConfirmation of the elemental composition of novel derivatives. mdpi.com

Interdisciplinary Applications in Chemical Biology and Materials Science

The this compound scaffold is a valuable intermediate in the synthesis of biologically active molecules. It is a key precursor for 1-mercaptomethylcyclopropylacetic acid, an important intermediate in the production of Montelukast, a leukotriene antagonist used to treat inflammation and allergic reactions. smolecule.comgoogle.com This established link to medicinal chemistry provides a strong impetus for future research.

The spirocyclic framework is considered a "privileged structural motif" in drug discovery, and its incorporation into novel compounds is an active area of research. msesupplies.com For example, the related 5-azaspiro[2.4]heptane core is a key component of the antiviral drug ledipasvir. mdpi.com Future work in chemical biology will likely involve synthesizing libraries of this compound derivatives and screening them for activity against a range of biological targets.

In materials science, the unique and rigid three-dimensional structure of spirocycles is of interest. smolecule.com The strained ring system can impart distinct physical and chemical properties, suggesting potential applications in the creation of specialty polymers and other advanced materials. smolecule.com

Computational Design of Functionalized this compound Derivatives

Computational chemistry is set to play a pivotal role in advancing the study of this compound. Theoretical calculations, such as Density Functional Theory (DFT), are already being used to understand reaction mechanisms and the origins of selectivity in synthetic routes. researchgate.netresearchgate.net These computational studies provide insights that can guide the optimization of reaction conditions and the development of new synthetic methods.

Looking forward, computational tools will be increasingly used for the de novo design of functionalized derivatives with specific properties. jcchems.com Molecular docking studies can be employed to predict the binding of novel this compound analogues to biological targets, such as enzymes or receptors, thereby prioritizing synthetic efforts towards the most promising candidates. jcchems.com Furthermore, in silico methods for predicting pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and toxicity can help in the early stages of drug discovery to design molecules with better drug-like characteristics. jcchems.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Oxaspiro[2.4]heptan-6-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization reactions. For example, reacting cyclopropane derivatives with oxirane precursors under acidic or basic conditions forms the spirocyclic core. Key steps include ring closure and functional group incorporation (e.g., ketone groups). Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (typically 60–100°C), and solvent polarity to minimize side reactions like undesired ring-opening .
  • Data Consideration : Yields vary between 40–75% depending on precursor purity and reaction time. Lower temperatures favor selectivity but slow kinetics, requiring trade-offs in industrial scalability .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The unique spiro junction (fusion of cyclopropane and oxirane rings) produces distinct 1^1H NMR signals for axial vs. equatorial protons. X-ray crystallography further validates spatial arrangement and bond angles, confirming the bicyclic framework .
  • Contradictions : Discrepancies in spectral data may arise from solvent effects or dynamic ring puckering, necessitating computational validation (e.g., DFT calculations) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability is assessed via accelerated degradation studies. The compound is sensitive to moisture and light, with degradation products (e.g., ring-opened diols) quantified using HPLC-MS. Optimal storage involves inert atmospheres (argon) and temperatures below –20°C to preserve integrity for >12 months .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in ring-opening functionalization?

  • Mechanistic Insight : The strained cyclopropane ring undergoes selective cleavage with nucleophiles (e.g., amines, thiols) at the less hindered carbon. For example, iodomethyl derivatives (e.g., 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one) enable Suzuki coupling or SN2 substitutions, expanding structural diversity .
  • Experimental Design : Kinetic studies (e.g., monitoring via 13^{13}C NMR) reveal solvent-dependent activation barriers. Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states .

Q. What role does this compound play in designing enzyme inhibitors?

  • Biological Relevance : The compound’s rigidity mimics peptide turn motifs, making it a scaffold for protease inhibitors. For instance, derivatives have been tested as NS5A inhibitors in hepatitis C virus (HCV) by disrupting viral replication machinery .
  • Methodology : Structure-activity relationship (SAR) studies involve introducing substituents (e.g., carboxylic acids, amines) to optimize binding. Assays include fluorescence polarization for target affinity and cell-based models for antiviral efficacy .

Q. How can computational models predict the regioselectivity of spirocyclic derivatives in catalytic reactions?

  • Approach : Density functional theory (DFT) calculations map electron density and frontier molecular orbitals (FMOs) to predict reactive sites. For example, the ketone group in this compound is electrophilic, making it prone to nucleophilic attack at the carbonyl carbon .
  • Validation : Comparing computed transition states with experimental kinetic isotope effects (KIEs) refines models. Contradictions between theory and experiment may indicate unaccounted solvent or steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.